

Systematic review and meta-analysis of clinical trials on Stachyose tetrahydrate

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Compound of Interest

Compound Name: Stachyose tetrahydrate

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Stachyose Tetrahydrate in Clinical Applications: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic comparison of **Stachyose tetrahydrate** with other therapeutic alternatives for the management of constipation and hyperlipidemia. The information is based on available clinical and preclinical data. Due to the limited number of large-scale clinical trials on **Stachyose tetrahydrate**, this review includes data from a key clinical study on a stachyose-enriched product and relevant preclinical findings.

Executive Summary

Stachyose, a tetrasaccharide, is a functional oligosaccharide with prebiotic properties. It has been investigated for its potential health benefits, primarily focusing on gut health and metabolic disorders. This guide synthesizes the current evidence for its use in constipation and hyperlipidemia, comparing its performance against established treatments. While preclinical studies show promise, more robust clinical evidence is required to establish its efficacy and mechanisms of action conclusively.

Stachyose Tetrahydrate for the Management of Functional Constipation

Comparison with Alternative Therapies for Constipation

Intervention	Dosage	Efficacy	Adverse Events	Certainty of Evidence
Stachyose-enriched α -galacto-oligosaccharides (DSG)	5 g/day	Increased defecation frequency, softer stools, and easier defecation in constipated patients.[1]	No significant adverse effects reported at 5 g/day .[1]	Low
Lactulose	15-30 mL (10-20 g) daily	Increases stool frequency and improves stool consistency. May be more effective than psyllium in some cases.	Common: Flatulence, abdominal cramps, and diarrhea.	High
Psyllium	3.5-11 g/day	Increases stool frequency and bulk. Considered a first-line fiber supplement for chronic constipation.	Can cause bloating and gas. Requires adequate fluid intake to prevent obstruction.	High
Fructooligosaccharides (FOS)	4-20 g/day	May increase stool frequency and soften stools. Evidence is less consistent than for lactulose and psyllium.	Can cause bloating, flatulence, and abdominal discomfort, especially at higher doses.	Moderate

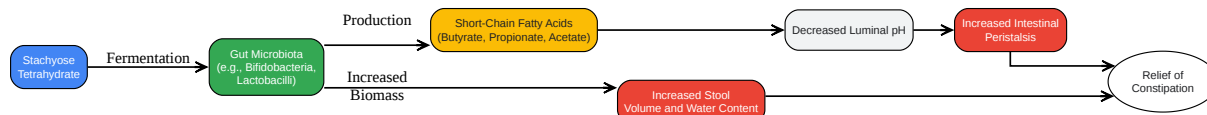
Experimental Protocols: Stachyose in Functional Constipation

A human intervention study evaluated the effects of Deshipu stachyose granules (DSG), a mixture of α -galacto-oligosaccharides containing stachyose.[\[1\]](#)

- **Study Design:** The research included two separate studies. The first was a 14-day trial with 100 healthy adults receiving 5 g/day of DSG or no treatment. The second was a 30-day randomized, placebo-controlled trial involving 103 patients with functional constipation who received either 5 g/day of DSG or a placebo.[\[1\]](#)
- **Participant Population:**
 - **Healthy Adults Study:** 100 healthy volunteers.[\[1\]](#)
 - **Constipated Patients Study:** 103 patients diagnosed with functional constipation.[\[1\]](#)
- **Intervention:** 5 grams of Deshipu stachyose granules (DSG) administered daily.[\[1\]](#)
- **Outcome Measures:**
 - **Primary outcomes:** Changes in defecation frequency, stool consistency (assessed using the Bristol Stool Form Scale), and ease of defecation.[\[1\]](#)
 - **Secondary outcomes:** Quantitative analysis of fecal microbiota (Bifidobacteria, Lactobacilli, Clostridium perfringens).[\[1\]](#)

Signaling Pathways and Mechanism of Action in Constipation

The primary mechanism of stachyose in alleviating constipation is believed to be its prebiotic activity, which modulates the gut microbiota.



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Caption: Proposed mechanism of Stachyose in alleviating constipation.

Stachyose Tetrahydrate for the Management of Hyperlipidemia

Currently, there is a lack of human clinical trials investigating the effects of **Stachyose tetrahydrate** on hyperlipidemia. The available data is derived from preclinical studies in animal models.

Comparison with Alternative Therapies for Hyperlipidemia

Intervention	Dosage	Efficacy	Adverse Events	Certainty of Evidence
Stachyose	N/A (Human dose not established)	Preclinical studies in mice show attenuation of high-fat diet-induced weight gain and fat deposition, and positive modulation of gut microbiota.[2]	N/A (Human data unavailable)	Very Low
Statins (e.g., Atorvastatin, Simvastatin)	Varies by agent (e.g., Atorvastatin 10-80 mg/day)	Highly effective in lowering LDL-C. Reduce the risk of cardiovascular events.	Muscle pain, liver enzyme abnormalities. Rare: rhabdomyolysis.	High
Ezetimibe	10 mg/day	Lowers LDL-C by inhibiting cholesterol absorption. Often used in combination with statins.	Generally well-tolerated. May cause diarrhea, sinusitis.	High
Probiotics (specific strains)	Varies	Some strains may modestly reduce total cholesterol and LDL-C.	Generally safe. May cause mild gastrointestinal symptoms.	Low to Moderate

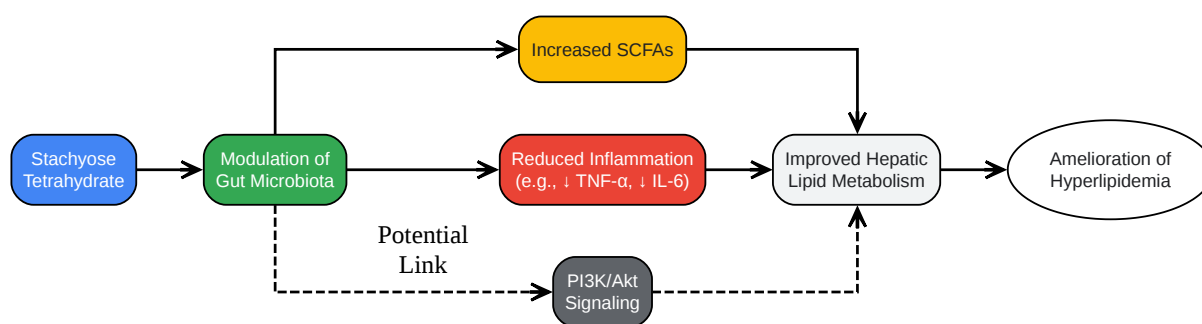
Experimental Protocols: Preclinical Study of Stachyose in Hyperlipidemia

A study in mice investigated the therapeutic potential of stachyose in hyperlipidemia induced by a high-fat diet.[2]

- Study Design: Animal study using a high-fat diet-induced mouse model of hyperlipidemia.[2]
- Animal Model: Mice fed a high-fat diet.[2]
- Intervention: Administration of stachyose.[2]
- Outcome Measures:
 - Body weight and fat deposition.[2]
 - Serum lipid profile (total cholesterol, triglycerides, LDL-C, HDL-C).[2]
 - Gut microbiota composition (16S rRNA gene sequencing).[2]
 - Serum metabolomics.[2]

Signaling Pathways and Mechanism of Action in Hyperlipidemia (Preclinical Evidence)

Preclinical evidence suggests that stachyose may influence lipid metabolism through modulation of gut microbiota and related signaling pathways. The proposed mechanism involves the production of short-chain fatty acids (SCFAs) by the gut microbiota, which can then influence systemic metabolism. Additionally, modulation of inflammatory pathways has been observed.



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Caption: Hypothesized mechanism of Stachyose in hyperlipidemia based on preclinical data.

Conclusion

Stachyose tetrahydrate, as a prebiotic, shows potential for the management of functional constipation, supported by preliminary clinical evidence. Its mechanism of action is primarily through the modulation of gut microbiota and the production of beneficial metabolites like short-chain fatty acids. In the context of hyperlipidemia, the evidence is currently limited to preclinical studies, which suggest a beneficial role in improving lipid profiles and reducing inflammation, also mediated by the gut microbiota.

Compared to established therapies, Stachyose appears to have a favorable safety profile with minimal side effects for constipation. However, for both conditions, more rigorous and larger-scale randomized controlled trials in human subjects are necessary to confirm its efficacy, establish optimal dosages, and fully elucidate its mechanisms of action, including the specific signaling pathways involved. Researchers and drug development professionals should consider these factors when evaluating **Stachyose tetrahydrate** as a potential therapeutic agent.

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